

An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrazine-2-carboxylic acid, a substituted pyrazine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, characterized by a pyrazine ring functionalized with both an amino and a carboxylic acid group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for **6-aminopyrazine-2-carboxylic acid**, alongside a discussion of its relevance in pharmaceutical research. While specific experimental data such as crystal structure and detailed spectroscopic analyses for the 6-amino isomer are not readily available in the public domain, this guide furnishes expected characteristics based on established principles of organic chemistry and data from related compounds.

Molecular Structure and Properties

6-Aminopyrazine-2-carboxylic acid is an organic compound featuring a pyrazine core. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific isomer, an amino group (-NH₂) is attached at position 6, and a carboxylic acid group (-COOH) is at position 2.

The presence of both a basic amino group and an acidic carboxylic acid group suggests that the molecule can exist as a zwitterion under certain pH conditions. The aromatic pyrazine ring influences the electronic properties of the substituents.

Physicochemical Properties

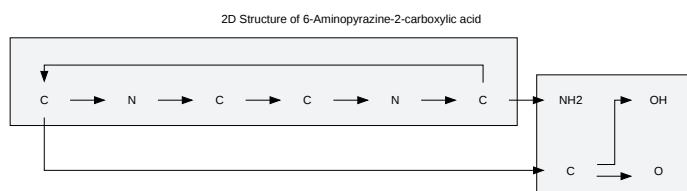
A summary of the key quantitative data for **6-Aminopyrazine-2-carboxylic acid** is presented in Table 1. This information is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ N ₃ O ₂	[1][2]
Molecular Weight	139.11 g/mol	[1][2]
CAS Number	61442-38-4	[1][2]
Appearance	Solid	[2]
Storage Conditions	2-8 °C, inert atmosphere, dark place	[1][3]
SMILES	NC1=CN=CC(=N1)C(O)=O	[1][2][3]

Table 1: Physicochemical Properties of **6-Aminopyrazine-2-carboxylic acid**

Structural Representation

The two-dimensional structure of **6-Aminopyrazine-2-carboxylic acid** is depicted below:



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Figure 1: 2D molecular structure of **6-Aminopyrazine-2-carboxylic acid**.

Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for **6-Aminopyrazine-2-carboxylic acid** are not widely published, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the acidic proton of the carboxylic acid. The amino protons may appear as a broad singlet. The two protons on the pyrazine ring are in different chemical environments and should appear as distinct signals, likely doublets due to coupling with each other. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically 10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (around 160-175 ppm). The four carbons of the pyrazine ring will have chemical shifts characteristic of aromatic heterocyclic systems.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the functional groups present:

- O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm^{-1} .
- N-H stretch (amino group): Two sharp peaks in the region of 3300-3500 cm^{-1} .
- C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm^{-1} .
- C=N and C=C stretches (aromatic ring): Absorptions in the 1400-1600 cm^{-1} region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (139.11 g/mol). Common fragmentation patterns would involve the loss of the carboxylic acid group ($M-45$) and other characteristic fragments of the pyrazine ring.

Synthesis and Reactivity

6-Aminopyrazine-2-carboxylic acid serves as a valuable building block in organic synthesis. The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for further molecular elaboration. The amino group can also participate in various reactions, including acylation and alkylation.

General Experimental Protocol for Amide Synthesis

A common application of **6-aminopyrazine-2-carboxylic acid** and its derivatives is in the synthesis of amides, which are prevalent in many biologically active molecules. A general protocol for the synthesis of a pyrazine-2-carboxamide from the corresponding carboxylic acid is outlined below. This protocol is adapted from methodologies used for similar pyrazine carboxylic acids[4].

Step 1: Formation of the Acyl Chloride

- To a solution of the pyrazine-2-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride ($SOCl_2$) or oxalyl chloride ($(COCl)_2$) (1.5-2.0 equivalents) and a catalytic amount of dimethylformamide (DMF).
- Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases and the starting material is consumed (monitored by TLC).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.

Step 2: Amide Formation

- Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

- To this solution, add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine) (1.5-2.0 equivalents) at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the desired amide.

General Workflow for Pyrazine-2-carboxamide Synthesis

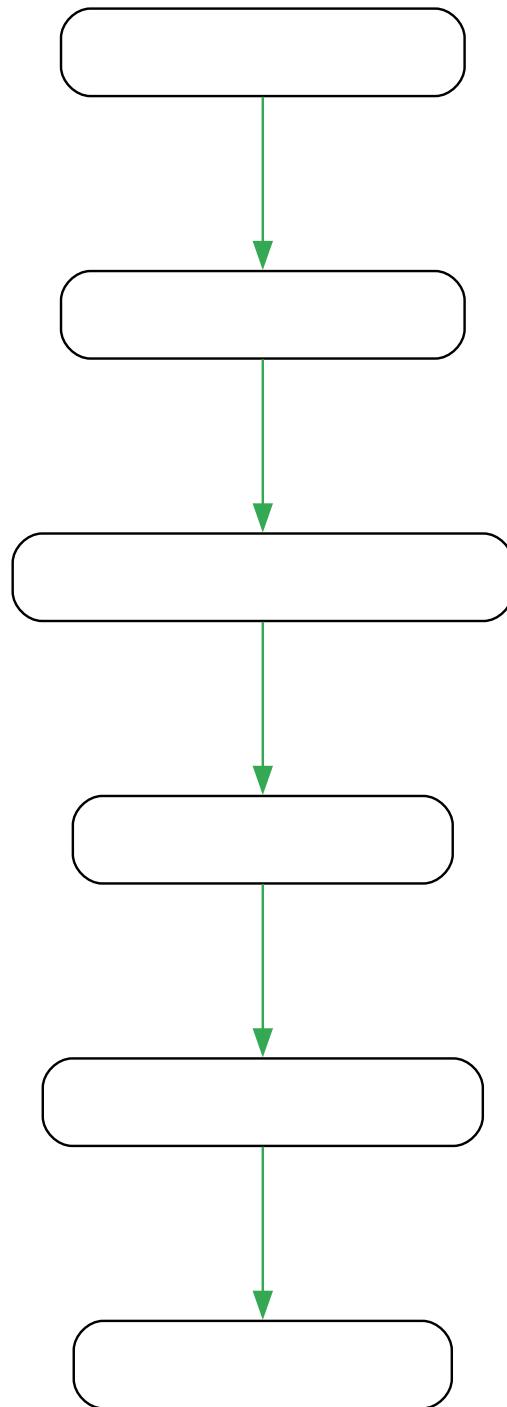
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Figure 2: General experimental workflow for the synthesis of a 6-aminopyrazine-2-carboxamide.

Applications in Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with applications as antitubercular, anticancer, and anti-inflammatory agents. The structural motif of **6-aminopyrazine-2-carboxylic acid** provides a key building block for the synthesis of novel therapeutic agents. The ability to functionalize both the amino and carboxylic acid groups allows for the exploration of a large chemical space in the search for new drug candidates. While specific biological activities for **6-aminopyrazine-2-carboxylic acid** itself are not extensively documented, its derivatives are of considerable interest. For instance, amides derived from substituted pyrazine-2-carboxylic acids have been investigated for their antimycobacterial and antifungal activities[5].

Conclusion

6-Aminopyrazine-2-carboxylic acid is a heterocyclic compound with significant potential as a scaffold in the design and synthesis of new chemical entities for drug discovery. While detailed experimental characterization of this specific isomer is limited in the public literature, its fundamental molecular properties and predicted spectroscopic features provide a solid foundation for its use in research. The synthetic versatility offered by its bifunctional nature makes it an attractive starting material for the generation of diverse molecular libraries aimed at identifying novel therapeutic agents. Further investigation into the synthesis, characterization, and biological evaluation of **6-aminopyrazine-2-carboxylic acid** and its derivatives is warranted to fully explore its potential in medicinal chemistry.

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